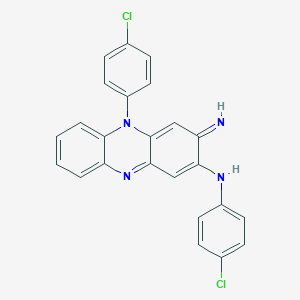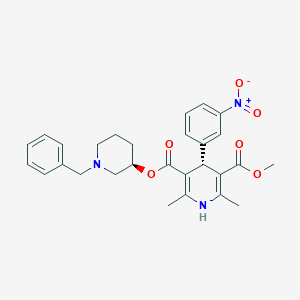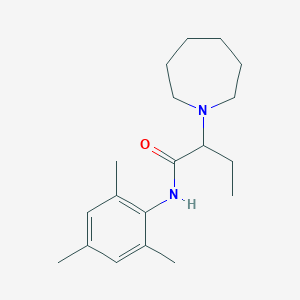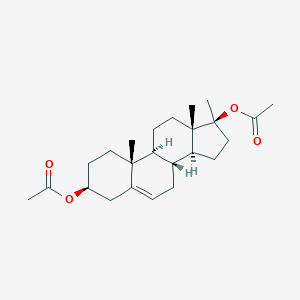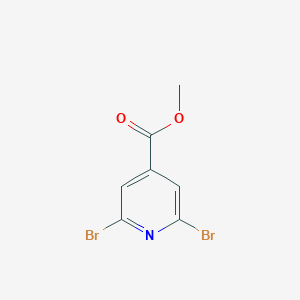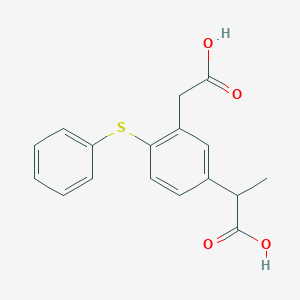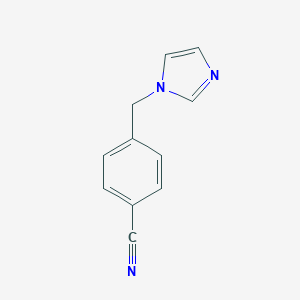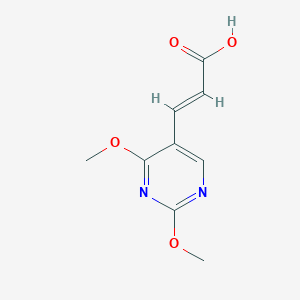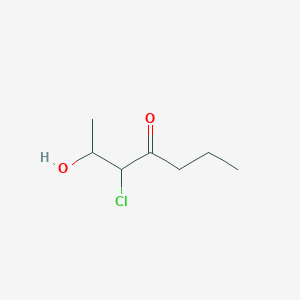
3-Chloro-2-hydroxyheptan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydroxyheptan-4-one, also known as chloroacetylacetone, is a chemical compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water and ethanol. This compound is widely used in the synthesis of organic compounds and has a wide range of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-hydroxyheptan-4-one is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups in proteins and DNA. This leads to the inhibition of various cellular processes and ultimately cell death. It has been shown to have cytotoxic effects on various cancer cells and is being studied as a potential anticancer agent.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-2-hydroxyheptan-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects and is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has been shown to have antimicrobial effects and is being studied as a potential treatment for bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-2-hydroxyheptan-4-one has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also relatively stable and has a long shelf life. However, it is highly reactive and can be hazardous if not handled properly. It is also expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for the use of 3-Chloro-2-hydroxyheptan-4-one in scientific research. It is being studied as a potential anticancer agent and is being tested in various preclinical and clinical trials. It is also being studied for its anti-inflammatory and antimicrobial properties. The synthesis of chiral compounds using 3-Chloro-2-hydroxyheptan-4-one is an area of active research, and new methods are being developed to improve the yield and selectivity of the reaction. It is also being studied for its potential use in catalysis and in the synthesis of materials for electronic and optical applications.
Conclusion:
In conclusion, 3-Chloro-2-hydroxyheptan-4-one is a versatile chemical compound with a wide range of scientific research applications. It is used in the synthesis of various organic compounds and has potential applications in the field of biochemistry and pharmacology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Métodos De Síntesis
The synthesis of 3-Chloro-2-hydroxyheptan-4-one involves the reaction of 3-Chloro-2-hydroxyheptan-4-one chloride with acetone in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at low temperatures. The yield of the reaction is high, and the product obtained is pure. The reaction mechanism involves the formation of an intermediate, which is then converted to the final product.
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxyheptan-4-one is widely used in scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a reagent in the synthesis of heterocyclic compounds. It is used in the synthesis of compounds that have anti-tumor, anti-inflammatory, and antimicrobial properties. It is also used in the preparation of ligands for catalysis and in the synthesis of materials for electronic and optical applications.
Propiedades
Número CAS |
118348-54-2 |
|---|---|
Nombre del producto |
3-Chloro-2-hydroxyheptan-4-one |
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
3-chloro-2-hydroxyheptan-4-one |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(10)7(8)5(2)9/h5,7,9H,3-4H2,1-2H3 |
Clave InChI |
CQVWHOUBQWPKFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C(C)O)Cl |
SMILES canónico |
CCCC(=O)C(C(C)O)Cl |
Sinónimos |
4-Heptanone, 3-chloro-2-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



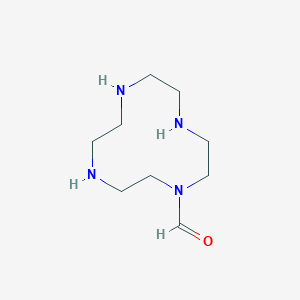
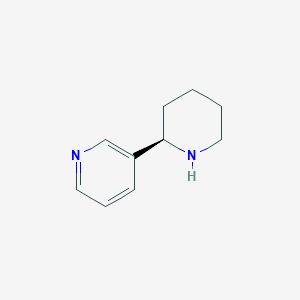
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
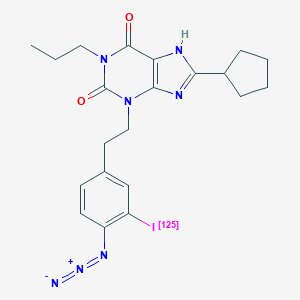
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
